molecular formula C12H12F4N2O B1449573 (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 1550149-01-3

(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B1449573
CAS No.: 1550149-01-3
M. Wt: 276.23 g/mol
InChI Key: NHORAZQPXFAMDM-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a fluorinated organic compound with the molecular formula C12H12F4N2O. It is known for its unique chemical structure, which includes a pyridine ring substituted with a fluoro group and a piperidine ring bearing a trifluoromethyl group.

Scientific Research Applications

(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:

Safety and Hazards

The safety information for TFP includes the GHS07 pictogram, a signal word of “Warning”, and hazard statements H315, H319, and H335 . These hazard statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively.

Future Directions

The future directions for TFP and related compounds are promising. Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of TFP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is unique due to its combination of a pyridine ring and a piperidine ring with specific fluorine substitutions. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(6-fluoropyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O/c13-10-5-1-4-9(17-10)11(19)18-6-2-3-8(7-18)12(14,15)16/h1,4-5,8H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORAZQPXFAMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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